molecular formula C17H21N3OS2 B2789962 2-(ethylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide CAS No. 1448122-16-4

2-(ethylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide

Cat. No.: B2789962
CAS No.: 1448122-16-4
M. Wt: 347.5
InChI Key: FJVKVBOQFLSICJ-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide is a complex organic compound that features a benzamide core structure substituted with an ethylthio group and a thiazolyl-piperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperidine Derivative Synthesis: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The thiazole and piperidine derivatives are then coupled using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution reactions, where an ethylthiol reacts with a suitable leaving group on the benzamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitrobenzamides, halobenzamides, sulfonylbenzamides

Scientific Research Applications

2-(ethylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving thiazole and piperidine derivatives.

    Material Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be utilized in chemical biology to investigate the effects of structural modifications on biological activity.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The thiazole and piperidine moieties could interact with specific molecular targets, influencing signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide
  • 2-(ethylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
  • 2-(ethylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)phenylacetamide

Uniqueness

2-(ethylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethylthio group, thiazole ring, and piperidine moiety in a single molecule allows for diverse interactions and reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-ethylsulfanyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS2/c1-2-22-15-6-4-3-5-14(15)16(21)19-13-7-10-20(11-8-13)17-18-9-12-23-17/h3-6,9,12-13H,2,7-8,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVKVBOQFLSICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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